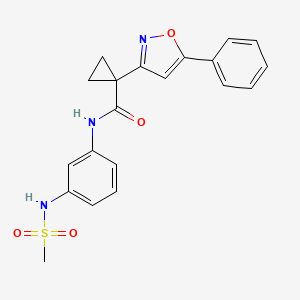
1-(2,4-Dibromophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4-Dibromophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Br2N . It has a molecular weight of 278.97 . The IUPAC name for this compound is 2-(2,4-dibromophenyl)ethan-1-amine .
Synthesis Analysis
The synthesis of such compounds typically involves bromination reactions . Dibromoalkane synthesis by dibromination is a common method used for the synthesis of compounds like “this compound”. This process involves the use of reagents like DMSO and oxalyl bromide for bromination .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 . This indicates that the molecule consists of a 2,4-dibromophenyl group attached to an ethanamine group.Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Kanamori et al. (2002) conducted a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) , a psychoactive phenethylamine, in rats. They identified several metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others, suggesting pathways for deamination and subsequent oxidation or reduction processes Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002.
Material Science and Catalysis
A study by Kumah et al. (2019) on chiral (pyridyl)imine nickel(II) complexes highlighted their application in the catalytic transfer hydrogenation of ketones. This research provided insights into the kinetics and mechanisms, indicating moderate catalytic activities and the potential for novel applications in asymmetric synthesis Kumah, Tsaulwayo, Xulu, & Ojwach, 2019.
Polymer Chemistry
Research by Lin, Chang, and Cheng (2011) introduced a phosphinated dietheramine for soluble polyetherimides , showcasing an economic preparation route. The resulting polymers exhibited good thermal stability, improved solubility, and flame retardancy, making them suitable for various industrial applications Lin, Chang, & Cheng, 2011.
Environmental Science
A study by Ma, Venier, and Hites (2012) on tribromophenoxy flame retardants in the Great Lakes atmosphere highlighted the environmental presence and distribution of compounds such as 1,2-bis(2,4,6-tribromophenoxy) ethane (TBE). This research is crucial for understanding the environmental impact of flame retardants and guiding regulatory and cleanup efforts Ma, Venier, & Hites, 2012.
Chemistry and Synthesis
The research by Kavala, Naik, and Patel (2005) introduced 1,2-Dipyridiniumditribromide-ethane (DPTBE) as a new, efficient brominating agent. Their work demonstrated its remarkable reactivity and efficiency in bromination reactions under solvent-free conditions, along with the potential for recycling and reuse, making it an environmentally friendly option for bromination processes Kavala, Naik, & Patel, 2005.
Propiedades
IUPAC Name |
1-(2,4-dibromophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULRPNELBTLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Cyano-3-(3-phenoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2736416.png)
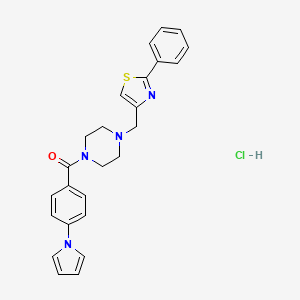
![6-Cyclopropyl-2-[[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2736418.png)
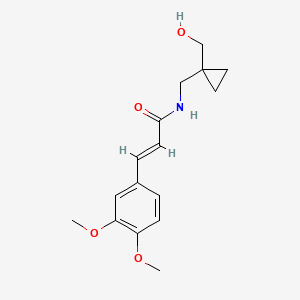
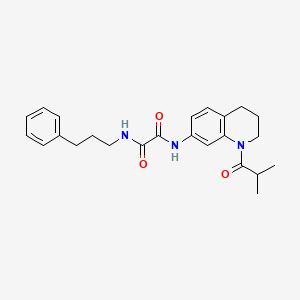
![8-{[(1E)-2-(4-chlorophenyl)-1-azavinyl]amino}-7-butyl-3-methyl-1,3,7-trihydrop urine-2,6-dione](/img/structure/B2736422.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2736423.png)
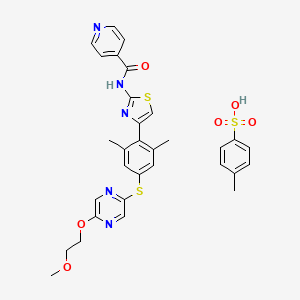
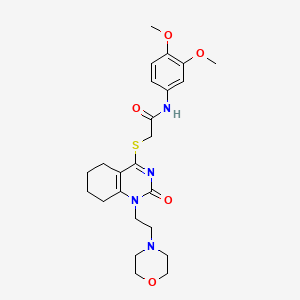
![N-(1-cyanocyclobutyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2736428.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2736430.png)
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2736435.png)
![5-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2736436.png)
